Technical Guide: Synthesis and Mechanisms of 2-Methyltetradecane
Technical Guide: Synthesis and Mechanisms of 2-Methyltetradecane
The following guide details the synthesis, mechanisms, and applications of 2-Methyltetradecane (
[1]
Executive Summary & Chemical Identity
2-Methyltetradecane (CAS: 1560-95-8) is a branched alkane (isopentadecane) critical in chemical ecology and analytical standardization.[1][2] Unlike linear alkanes, the C2-methyl branching introduces steric bulk that significantly lowers the melting point (approx. -8.3°C) while maintaining high lipophilicity (LogP ~8.1).[1][2]
Relevance in R&D:
-
Biomarker & Pheromone Research: Identified in the preputial gland secretions of rodents (e.g., Bandicota indica) and cuticular hydrocarbons of insects, serving as a model for non-polar semiochemical signaling.[1]
-
Phase Change Materials (PCMs): Its narrow liquid range and thermal stability make it a candidate for specific thermal energy storage applications.[1][2]
-
Chromatographic Standard: Used to calculate Kovats Retention Indices (RI) for branched hydrocarbons in complex matrices like essential oils (Capsicum spp.).[1][2]
| Property | Value | Note |
| Molecular Formula | Saturated, branched alkane | |
| Molecular Weight | 212.42 g/mol | |
| Boiling Point | 261–262°C | @ 760 mmHg |
| Density | 0.762 g/mL | @ 20°C |
| Flash Point | ~105°C | High thermal stability |
Strategic Retrosynthesis
To synthesize 2-Methyltetradecane with high purity, we must avoid the statistical mixtures common in radical halogenation. We employ a convergent strategy , disconnecting the molecule at the
Retrosynthetic Analysis Diagram[1]
Figure 1: Retrosynthetic map showing the two primary pathways: Organometallic Coupling (A) and Grignard Addition/Deoxygenation (B).[1]
Method A: The Kochi-Grignard Coupling (Precision Route)
Mechanism: Copper-catalyzed cross-coupling of alkyl Grignard reagents with alkyl halides.[1][2]
Standard Grignard coupling (
Protocol Design
-
Electrophile: 1-Bromododecane (
).[1][2] -
Nucleophile: Isopropylmagnesium chloride (
, 2.0M in THF).[1][2] -
Catalyst:
(0.1M in THF).[1][2]
Step-by-Step Methodology
-
Catalyst Preparation: Dissolve anhydrous
(0.85 g) and (1.34 g) in 100 mL anhydrous THF. Stir until a clear orange/red solution forms ( ). -
Reaction Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon. Add 1-Bromododecane (24.9 g, 100 mmol) and 50 mL anhydrous THF.
-
Catalyst Addition: Add 30 mL of the prepared catalyst solution (3 mol%). Cool the mixture to -10°C.
-
Grignard Addition: Add Isopropylmagnesium chloride (2.0M in THF, 60 mL, 120 mmol) dropwise over 45 minutes. Critical: Maintain temp < 0°C to prevent halogen-metal exchange side reactions.[1][2]
-
Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Quench with saturated
(aq).[1][2][3] Extract with hexanes (3 x 50 mL). -
Purification: Wash organics with brine, dry over
, and concentrate. Purify via fractional distillation under reduced pressure (bp ~130°C @ 10 mmHg) to separate from any homocoupled byproducts (dodecane or tetracosane).[1][2]
Why this works: The copper catalyst forms an organocuprate intermediate that reacts faster with the primary bromide than the Grignard reagent alone, suppressing side reactions.[1]
Method B: Grignard Addition & Deoxygenation (Robust Route)
Mechanism: Nucleophilic addition to a ketone followed by dehydration and catalytic hydrogenation.[1][2] This method is often preferred in pharmaceutical settings because it relies on thermodynamically stable intermediates and avoids the handling of sensitive organocuprates.[1][2]
Reaction Pathway Diagram[1][3][5][6]
Figure 2: Stepwise synthesis via tertiary alcohol intermediate.
Step-by-Step Methodology
Phase 1: Formation of 2-Methyltetradecan-2-ol
-
Grignard Formation: React 1-Bromododecane (24.9 g, 100 mmol) with Mg turnings (2.6 g, 110 mmol) in 100 mL anhydrous ether to form Dodecylmagnesium bromide. Initiate with an iodine crystal if necessary.[1][2]
-
Addition: Cool to 0°C. Add dry Acetone (7.0 g, 120 mmol) dropwise. The steric bulk of the dodecyl chain is minimal at the reaction site, ensuring quantitative addition.[1]
-
Quench: Pour into ice-cold dilute
. Isolate the tertiary alcohol.
Phase 2: Deoxygenation
-
Dehydration: Reflux the crude alcohol in toluene with a catalytic amount of p-Toluenesulfonic acid (pTSA) in a Dean-Stark apparatus to remove water.[1][2] This yields a mixture of 2-methyltetradec-1-ene and 2-methyltetradec-2-ene.[1][2]
-
Hydrogenation: Dissolve the alkene mixture in Ethanol. Add 10% Pd/C (5 wt%).[1][2] Stir under
balloon (1 atm) for 4 hours. -
Validation: Filter through Celite. The resulting alkane requires minimal purification beyond solvent removal, as the hydrogenation of the steric isomers yields the single target product: 2-Methyltetradecane.[1]
Quality Control & Characterization
For drug development applications, purity must be validated against potential isomers (e.g., n-pentadecane).[1][2]
| Technique | Expected Signal (Diagnostic) |
| GC-MS | Molecular ion |
| 1H NMR | |
| 13C NMR | Distinct signal for the methine carbon ( |
| RI (Kovats) | ~1465 on non-polar columns (e.g., DB-5).[1][2] Matches literature values for Capsicum volatiles. |
Safety & Handling
-
Flammability: 2-Methyltetradecane is combustible.[1][2] All Grignard reactions involve highly flammable solvents (Ether/THF).[1][2]
-
Reactivity:
is hygroscopic and corrosive.[1][2] Handle in a glovebox or under positive Argon pressure.[1][2] -
Toxicology: While generally considered low toxicity (alkane), it is a skin irritant.[1][2] Its presence in biological membranes suggests high lipophilicity; avoid prolonged exposure.[1][2]
References
-
Synthesis of Alkyl Bromides: Ruhoff, J. R.; Burnett, R. E.; n-Dodecyl Bromide.[1][2] Org.[1][2][4][5] Synth.1935 , 15, 24. Link[1][2]
-
Kochi Coupling Mechanism: Tamura, M.; Kochi, J. Synthesis of Complex Organic Molecules by Coupling of Grignard Reagents with Alkyl Halides. J. Am. Chem. Soc.[1][2][4]1971 , 93, 1483–1485.[1][2] Link[1][2]
-
Biological Occurrence: Garruti, D. S., et al. Volatile profile and sensory quality of new varieties of Capsicum chinense pepper. Ciênc. Tecnol. Aliment.2013 , 33, 102-108.[1][2] Link
-
Pheromone Identification: Kannan, S.; Archunan, G. Identification of GABAβ Receptor Protein and Farnesol in the Preputial Gland of Bandicoot Rat. Advances in Zoology and Botany2016 , 4, 25-32.[1][2] Link
-
Chemical Properties: PubChem Compound Summary for CID 15268, 2-Methyltetradecane. Link[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Methyltetradecane | C15H32 | CID 15268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. Strategies for Innovation in Multicomponent Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-methyl tetradecane, 1560-95-8 [thegoodscentscompany.com]
